
N-(Pyridin-4-YL)formamide
Vue d'ensemble
Description
N-(Pyridin-4-yl)formamide is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, and a formamide group attached to it. The pyridine moiety is known for its versatility in coordination chemistry and its ability to participate in various chemical reactions due to the lone pair of electrons on the nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One approach involves the reaction of pyridine N-oxides with formamide, which can introduce a carbamoyl group at the pyridine ring carbon adjacent to the nitrogen atom . Another method includes the cascade [1 + 5] cycloaddition of isonitriles to N-formylmethyl-substituted enamides, followed by oxidative aromatization and acyl transfer reactions to yield substituted pyridines . Additionally, this compound derivatives can be synthesized by reacting 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride10.
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex and diverse. For instance, coordination polymers based on N,N’-bis(pyridine-4-yl)formamidine exhibit different structural motifs, such as 2D layers and helical chains, depending on the halide anions present in the starting materials . The ligands can coordinate to metal ions through different binding modes, which can significantly affect the overall structure of the resulting complexes .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. They can form cocrystals with other pharmaceutical compounds through hydrogen bonding and C-H...O interactions . These derivatives can also coordinate with metal ions like Hg(II), Zn(II), and Cd(II) to form coordination polymers with distinct topologies and supramolecular structures . The reactivity of these compounds is influenced by the electronic properties of the pyridine ring and the formamide group, which can engage in charge transfer and hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their molecular structure. For example, the emission properties of coordination polymers containing these ligands can be attributed to intraligand π→π* charge transfer or ligand-to-metal charge transfer, depending on the nature of the coordinated metal ion and the ligand itself . The gas sorption properties of these materials can be influenced by factors such as the counteranion and the solvent-accessible volume within the polymer structure . Additionally, the selective inhibition of enzymes like human aldosterone synthase by N-(Pyridin-3-yl)benzamides, which are structurally related to this compound, demonstrates the potential biological activity of these compounds .
Applications De Recherche Scientifique
1. Chemical Reactions and Synthesis
Reactions involving pyridine N-oxides and pyrazine di-N-oxides with formamide have been extensively studied. These reactions primarily result in carbamoylation at the aromatic ring, leading to the formation of various derivatives. For instance, in a study by Hirota, Namba, and Sasaki (1987), 2,4,6-trimethylpyridine 1-oxide was transformed into 2- and 4-pyrimidinyl derivatives through these reactions (Hirota, Namba, & Sasaki, 1987).
2. Coordination Chemistry
N-(Pyridin-4-YL)formamide derivatives play a significant role in the formation of coordination polymers. A study by Hsu et al. (2016) describes the creation of Hg(II) coordination polymers using N,N’-bis(pyridine-4-yl)formamidine, leading to different molecular structures with potential applications in adsorption and molecular recognition (Hsu et al., 2016).
3. Catalysis and Synthesis
In catalysis, compounds derived from this compound are used to facilitate various chemical reactions. For example, Han et al. (2016) developed a method for C2-carbamoylation of pyridines using formamide, which is significant for the synthesis of primary pyridylcarboxamides, a common structure in bioactive molecules (Han et al., 2016).
4. Spectroscopic Studies
The interaction of pyridine derivatives with other chemicals, including formamide, has been a subject of spectroscopic studies. For example, Berg et al. (2006) investigated the effects of hydrogen bonding on the ring stretching modes of pyridine in various systems, including pyridine/formamide (Berg et al., 2006).
5. Materials Science
In materials science, the structural properties and applications of compounds involving this compound are explored. For instance, a study by Hsu (2019) on a tetranuclear formamidinate complex based on AuI and AgI metal ions reveals insights into luminescence properties and structural conformations (Hsu, 2019).
Mécanisme D'action
Target of Action
N-(Pyridin-4-YL)formamide, a pyridine-containing compound, has been found to have a variety of medicinal applications . Pyridine scaffolds have been detected in many relevant drug molecules, providing a great possibility for treatment Pyridine-containing compounds have been known to target various enzymes and receptors, including pi3k and acetyl-CoA carboxylase .
Biochemical Pathways
For instance, they have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Result of Action
Pyridine-containing compounds have been known to exhibit cytotoxic properties against tumor cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-pyridin-4-ylformamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-8-6-1-3-7-4-2-6/h1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXXONXMOZQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

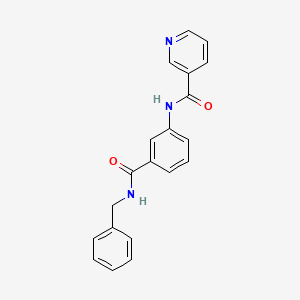
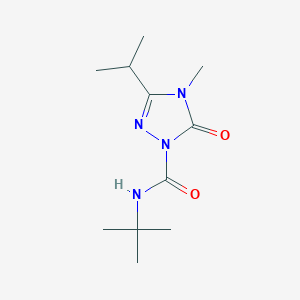

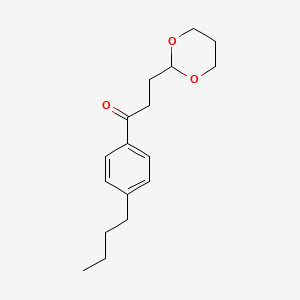
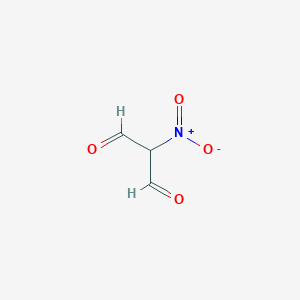

![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)
![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)
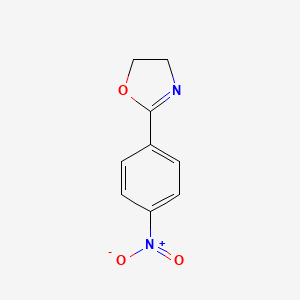
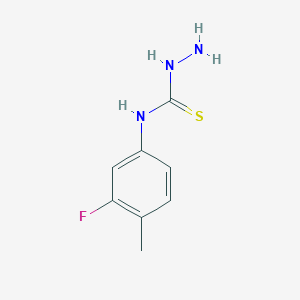
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)
![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)
![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)
